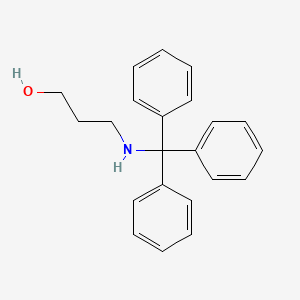

3-(Tritylamino)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(tritylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c24-18-10-17-23-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23-24H,10,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKCEDPIGMNZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389364 | |

| Record name | 3-(Tritylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89448-83-9 | |

| Record name | 3-(Tritylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Tritylamino)propan-1-ol CAS number and properties

An In-Depth Technical Guide to 3-(Tritylamino)propan-1-ol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its core properties, synthesis, applications, and handling, providing expert insights into its utility as a versatile building block in modern organic synthesis.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a bifunctional organic molecule featuring a primary alcohol and a sterically hindered, protected primary amine. The strategic value of this compound lies in the orthogonal nature of its functional groups. The trityl (triphenylmethyl) group serves as a robust protecting group for the amine, allowing for selective reactions to be carried out at the primary hydroxyl terminus. This protection is readily reversible under acidic conditions, making this compound an invaluable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry where precise, multi-step modifications are paramount.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in research and development.

CAS Number: 89448-83-9[1]

Molecular Formula: C₂₂H₂₃NO

Molecular Weight: 317.43 g/mol [1]

Visualizing the Core Structure

The structure is defined by a propan-1-ol backbone where the amino group at the 3-position is protected by a bulky trityl group.

Sources

3-(Tritylamino)propan-1-ol molecular structure and weight

An In-depth Technical Guide to 3-(Tritylamino)propan-1-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The strategic placement of a primary alcohol and a sterically hindered, acid-labile N-trityl protected amine makes this compound a valuable building block. This document details its molecular structure, physicochemical properties, a robust protocol for its synthesis, and a practical example of its application in a multi-step synthetic workflow. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to provide researchers, scientists, and drug development professionals with a reliable and in-depth resource.

Introduction: The Strategic Utility of Protected Bifunctional Linkers

In the intricate landscape of multi-step organic synthesis, particularly for creating complex pharmaceutical intermediates, the ability to selectively react one functional group in the presence of another is paramount. This necessitates the use of protecting groups, which temporarily mask a reactive site to prevent unwanted side reactions.[1] The triphenylmethyl (trityl, Trt) group is a classic and highly effective protecting group for primary amines and alcohols due to its significant steric bulk and its convenient lability under acidic conditions.[2]

This compound is a prime example of a bifunctional linker where one functionality, the primary amine, is selectively protected. This leaves the primary hydroxyl group available for a wide range of chemical transformations, such as oxidation, esterification, or etherification. The large, hydrophobic trityl group can also aid in the purification of intermediates by increasing their affinity for silica gel chromatography and enhancing crystallinity.[1] Subsequently, the amine can be deprotected under mild acidic conditions that often leave other functional groups, like esters or amides, intact.[3] This orthogonal control makes this compound a versatile synthon for constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its unique structure, which combines a linear C3 alkyl chain with a bulky, aromatic trityl group at one end and a reactive hydroxyl group at the other.

Molecular Structure

The structure consists of a propanol backbone where the amino group at position 3 is substituted with a triphenylmethyl (trityl) group.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key quantitative data for this compound and its precursor, 3-Amino-1-propanol, are summarized below for easy comparison.

| Property | Value (this compound) | Value (3-Amino-1-propanol) | Source |

| IUPAC Name | This compound | 3-Aminopropan-1-ol | - |

| CAS Number | 89448-83-9 | 156-87-6 | |

| Molecular Formula | C₂₂H₂₃NO | C₃H₉NO | - |

| Molecular Weight | 317.43 g/mol | 75.11 g/mol | [4] |

| Appearance | Likely a white to off-white solid | Clear, colorless to yellow liquid | [5] |

| Boiling Point | Not available | 187-188 °C | [4] |

| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | Miscible with water, alcohol, ether | [5] |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The primary amine of 3-amino-1-propanol acts as the nucleophile, attacking the electrophilic carbon of trityl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

3-Amino-1-propanol (1.0 eq)

-

Trityl chloride (Trt-Cl) (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-1-propanol (1.0 eq) and dissolve it in anhydrous DCM.

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of trityl chloride, which would form triphenylmethanol and reduce the yield. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of potential byproducts.

-

-

Addition of Base and Reagent: Slowly add triethylamine (1.5 eq) to the stirred solution, followed by the portion-wise addition of trityl chloride (1.05 eq) over 15 minutes.

-

Causality: TEA acts as a scavenger for the HCl generated during the reaction, forming triethylammonium chloride salt and driving the equilibrium towards the product.[2] Adding the trityl chloride in portions prevents a rapid exotherm. A slight excess of trityl chloride ensures complete consumption of the starting amine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-amino-1-propanol spot is no longer visible.

-

Trustworthiness: TLC provides a reliable, real-time check on the reaction's completion, preventing premature workup or unnecessary extension of the reaction time.

-

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

-

Causality: The water washes remove the triethylammonium chloride salt and any excess water-soluble reagents. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is essential before concentration to prevent hydrolysis of the product during storage or subsequent steps.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexane).

-

Causality: Chromatography separates the desired product from unreacted trityl chloride, triphenylmethanol (from hydrolysis), and other minor impurities. The bulky trityl group makes the product significantly less polar than the starting amino alcohol, facilitating easy separation.

-

Application in a Synthetic Workflow: Esterification and Deprotection

To illustrate the utility of this compound, we present a representative two-step workflow: the esterification of the hydroxyl group followed by the selective deprotection of the amine.

Caption: Two-step synthetic application of this compound.

Protocol 1: Esterification of the Hydroxyl Group

The free primary alcohol is readily acylated using standard conditions, while the bulky trityl group sterically shields the secondary amine, preventing N-acylation.

-

Dissolve this compound (1.0 eq) in pyridine at 0 °C.

-

Slowly add acetic anhydride (1.2 eq).

-

Allow the mixture to stir at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield 3-(Tritylamino)propyl acetate.

Protocol 2: Deprotection of the N-Trityl Group

The trityl group is efficiently cleaved under mild acidic conditions, liberating the primary amine. The stability of the trityl cation is the driving force for this reaction.[2]

-

Dissolve 3-(Tritylamino)propyl acetate (1.0 eq) in DCM.[3]

-

Add trifluoroacetic acid (TFA, 2-5 eq) dropwise at room temperature.[3]

-

Stir for 1-4 hours, monitoring by TLC.[3]

-

Upon completion, carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

The desired product, 3-aminopropyl acetate, will be in the aqueous layer as a salt, which can be isolated after basification and extraction, or used directly. The triphenylmethanol byproduct remains in the organic layer.[3]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The handling of this compound and its precursors requires adherence to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling Precursors:

-

3-Amino-1-propanol: This substance is corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood.[7]

-

Trityl Chloride: This is a solid that is corrosive and moisture-sensitive. Avoid inhalation of dust.

-

Triethylamine/Pyridine: These are flammable and toxic liquids with strong odors. Always handle them within a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.

Conclusion

This compound serves as an exemplary model of strategic molecular design. Its bifunctional nature, combined with a robust and selective protection-deprotection strategy, makes it a highly valuable intermediate for researchers in synthetic chemistry. The protocols and workflows detailed in this guide are designed to be both reliable and informative, providing the user not only with procedural steps but also with an understanding of the chemical principles that ensure their success. By leveraging such well-designed building blocks, scientists and drug development professionals can streamline complex syntheses, improve yields, and accelerate the discovery of new therapeutic agents.

References

-

G. B. de la Torre, M. A. Marcos, R. Eritja, F. Albericio. "Solid-phase peptide synthesis using N-trityl-amino acids." Letters in Peptide Science, 1999. Link

-

K. Barlos, et al. "The utility of trityl supports in Fmoc-t-butyl solid phase peptide synthesis." CBL Patras, Accessed Jan 2024. Link

-

Suzhou Highfine Biotech. "Amino protecting group—triphenylmethyl series." Suzhou Highfine Biotech Co., Ltd., 2025. Link

-

BenchChem. "Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection." BenchChem, 2025. Link

-

A. M. S. Silva, et al. "LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols." RSC Advances, 2016. Link

-

P. Wipf, et al. "N-Tritylprolinal: An Efficient Building Block for the Stereoselective Synthesis of Proline-Derived Amino Alcohols." The Journal of Organic Chemistry, 1998. Link

-

Total Synthesis. "Trityl Protecting Group: Trityl Chloride Protection & Deprotection." Total-Synthesis.com, Accessed Jan 2024. Link

-

Fisher Scientific. "Safety Data Sheet: 3-Aminopropanol." Fisher Scientific, 2025. Link

-

Sigma-Aldrich. "Safety Data Sheet: Trityl chloride." Sigma-Aldrich, 2024. Link

-

Sigma-Aldrich. "this compound." Sigma-Aldrich, Accessed Jan 2024. Link

-

Cheméo. "Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6)." Cheméo, Accessed Jan 2024. Link

-

Univar Solutions. "3-Amino-1-Propanol, Technical Grade." Univar Solutions, Accessed Jan 2024. Link

-

ECHEMI. "3-amino-1-propanol Safety Data Sheet." ECHEMI, Accessed Jan 2024. Link

-

ChemicalBook. "3-Aminopropanol - Safety Data Sheet." ChemicalBook, Accessed Jan 2024. Link

-

Cole-Parmer. "Material Safety Data Sheet - 3-Amino-1-Propanol, 99%." Cole-Parmer, Accessed Jan 2024. Link

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. univarsolutions.com [univarsolutions.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Trityl Protecting Group Chemistry for Primary Amines in Research and Drug Development

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis, particularly within the intricate landscape of drug development. Among the arsenal of protective groups available to the synthetic chemist, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of steric bulk, tunable lability, and advantageous physical properties. This guide offers an in-depth exploration of trityl chemistry as it applies to the protection of primary amines, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this versatile tool.

The Trityl Group: A Strategic Tool for Amine Protection

The utility of the trityl group stems from a delicate balance of stability and controlled reactivity. It is sufficiently robust to withstand a wide array of synthetic transformations, yet can be cleaved under specific and often mild acidic conditions. This combination of features makes it an invaluable asset in multi-step synthetic campaigns.

Core Attributes of the Trityl Protecting Group

The triphenylmethyl group is characterized by its significant steric hindrance, which is a direct consequence of its three phenyl rings. This bulk is not a liability but rather a key feature that dictates its reactivity and selectivity. Furthermore, the introduction of a trityl group significantly increases the hydrophobicity of a molecule, a property that can be strategically employed to facilitate purification by altering solubility and chromatographic behavior. The introduction of a bulky, rigid trityl group can also enhance the crystallinity of synthetic intermediates, simplifying their purification through recrystallization.[1][2]

Why Choose Trityl? Key Advantages for Primary Amine Protection

The decision to employ a trityl protecting group is often driven by its pronounced selectivity for primary amines. Due to its substantial steric bulk, the trityl group reacts preferentially with the less hindered primary amine in the presence of more sterically congested secondary amines or other nucleophilic functional groups.[2][3] This chemoselectivity is a powerful tool for the differential protection of polyfunctional molecules, a common challenge in the synthesis of complex pharmaceutical agents.

The Trityl Family: Tailoring Lability

The parent trityl group's sensitivity to acid can be fine-tuned through the introduction of electron-donating groups on the phenyl rings. The most common variants are the 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4''-trimethoxytrityl (TMT) groups.[1] The addition of each methoxy group increases the stability of the corresponding trityl cation formed during acidic cleavage, thereby increasing the lability of the protecting group. This tunable lability allows for a more nuanced approach to deprotection, enabling the selective removal of one trityl-based group in the presence of another.[1] The order of acid lability is as follows: TMT > DMT > MMT > Trt.[1]

The Chemistry of Trityl Protection and Deprotection

A thorough understanding of the mechanisms underpinning the introduction and removal of the trityl group is essential for its successful implementation and for troubleshooting any issues that may arise.

Mechanism of N-Tritylation: An S_N1 Pathway

The protection of a primary amine with a trityl group, typically using trityl chloride, proceeds through a substitution nucleophilic unimolecular (S_N1) mechanism.[4] The reaction is initiated by the dissociation of the trityl chloride to form a highly stable trityl carbocation. This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. The primary amine then acts as a nucleophile, attacking the carbocation to form the N-tritylated product. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated.[4][5] The use of 4-(dimethylamino)pyridine (DMAP) can catalyze the reaction.[4]

Mechanism of Deprotection: Acid-Catalyzed Cleavage

The removal of the trityl group is most commonly achieved under acidic conditions.[4] The mechanism is essentially the reverse of the protection step. The nitrogen atom of the trityl-protected amine is first protonated by the acid. This is followed by the departure of the protonated amine, leading to the formation of the highly stable trityl cation and the free primary amine.[6] The brightly colored trityl cation is often observed during the deprotection reaction. To prevent the reactive trityl cation from alkylating other nucleophilic sites in the molecule, a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) is often added to the reaction mixture.[4]

Selectivity in Action: Exploiting Steric Hindrance

The pronounced steric bulk of the trityl group is the primary driver of its selectivity for primary amines over secondary amines and other, more hindered, nucleophiles. While primary amines are generally less nucleophilic than secondary amines, the significant steric congestion around the nitrogen of a secondary amine impedes the approach of the bulky tritylating agent. This steric factor overrides the inherent nucleophilicity trend, leading to the preferential protection of the primary amine.

| Functional Group Comparison | Typical Selectivity Outcome | Rationale |

| Primary Amine vs. Secondary Amine | High selectivity for the primary amine. | The steric bulk of the trityl group prevents its reaction with the more hindered secondary amine.[2][3] |

| Primary Amine vs. Primary Alcohol | High selectivity for the primary amine. | Amines are generally more nucleophilic than alcohols, and this difference is often sufficient to achieve selective N-protection. |

| Primary Amine vs. Aromatic Amine | Selectivity is substrate-dependent. | Aromatic amines are less basic and less nucleophilic than aliphatic amines, often allowing for selective protection of the aliphatic amine. |

Practical Guide to N-Tritylation of Primary Amines

The successful introduction of a trityl group requires careful consideration of the choice of reagent and reaction conditions.

Choosing Your Tritylating Agent

While trityl chloride is the most common and cost-effective tritylating agent, other reagents offer advantages in specific contexts.

| Tritylating Agent | Common Abbreviation | Key Characteristics & Applications |

| Trityl Chloride | Tr-Cl | The most widely used reagent; cost-effective and suitable for a broad range of primary amines.[7] |

| Trityl Trifluoromethanesulfonate | Tr-OTf | More reactive than Tr-Cl, useful for less nucleophilic amines or when milder reaction conditions are required.[4] |

| Trityl tetrafluoroborate | Tr-BF₄ | A highly reactive tritylating agent, often used as a salt.[8] |

Field-Proven Protocol for N-Tritylation using Trityl Chloride

This protocol provides a general procedure for the N-tritylation of a primary amine.

Materials:

-

Primary amine (1.0 equiv)

-

Trityl chloride (1.05-1.2 equiv)

-

Anhydrous pyridine or triethylamine (2-3 equiv)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary amine in anhydrous DCM or DMF.

-

Add the base (pyridine or triethylamine) to the solution and stir at room temperature.

-

To the stirred solution, add trityl chloride portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

Troubleshooting Common Issues in Tritylation Reactions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficiently reactive amine; Steric hindrance; Inactive tritylating agent. | Use a more reactive tritylating agent (e.g., Tr-OTf); Increase reaction temperature; Add a catalytic amount of DMAP; Ensure the trityl chloride is fresh and has been stored under anhydrous conditions. |

| Formation of Bis-tritylated Product | For some primary amines, double protection can occur. | Use a stoichiometric amount of trityl chloride and monitor the reaction carefully. |

| Difficult Purification | Co-elution of product and triphenylmethanol (hydrolysis byproduct of Tr-Cl). | Perform an acidic wash during workup (if the product is stable) to remove basic impurities; Use a less polar solvent system for chromatography. |

Mastering Trityl Deprotection: A Universe of Options

The removal of the trityl group can be accomplished through a variety of methods, offering a high degree of flexibility and orthogonality in complex synthetic strategies.

Strategic Deprotection: A Decision-Making Framework

The choice of deprotection method is dictated by the overall molecular architecture and the presence of other protecting groups.

The Orthogonality Matrix: Compatibility with Other Protecting Groups

A key advantage of the trityl group is its compatibility with a range of other protecting groups, allowing for selective deprotection sequences.

| Deprotection Reagent/Method | Cleaves N-Trityl? | Compatible With | Incompatible With |

| Strong Acid (e.g., neat TFA) | Yes | Cbz, Fmoc, Benzyl ethers, Acetyl | Boc, t-Butyl ethers, other highly acid-labile groups |

| Mild Acid (e.g., 80% AcOH) | Yes | Boc, Cbz, Fmoc, Benzyl ethers, Acetyl, Silyl ethers | Highly acid-labile groups (e.g., TBDMS under prolonged exposure) |

| Catalytic Hydrogenation (H₂, Pd/C) | Yes | Boc, Fmoc, Acetyl, Silyl ethers | Cbz, Benzyl ethers, Alkenes, Alkynes |

| Lewis Acids (e.g., BF₃·OEt₂) | Yes | Cbz, Fmoc, Acetyl | Silyl ethers, other Lewis acid-labile groups |

| Lithium in Liquid Ammonia | Yes | Acetyl | Cbz, Benzyl ethers, Esters |

Note: Compatibility can be substrate-dependent and may require careful optimization of reaction conditions.

Detailed Experimental Protocols for Key Deprotection Methods

This protocol is suitable for substrates that lack other acid-sensitive functional groups.[9]

Materials:

-

N-trityl protected amine (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (2-10 equiv)

-

Triethylsilane (TES) or triisopropylsilane (TIS) (1.1-1.5 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-trityl protected amine in anhydrous DCM.

-

Add the scavenger (TES or TIS) to the solution.

-

Cool the solution to 0 °C and add TFA dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting amine as required.

This method is useful for the deprotection of N-trityl groups in the presence of more acid-stable protecting groups like Boc.[9]

Materials:

-

N-trityl protected amine (1.0 equiv)

-

80% aqueous acetic acid

-

Toluene

Procedure:

-

Dissolve the N-trityl protected amine in 80% aqueous acetic acid.

-

Stir the solution at room temperature or warm gently (e.g., 40 °C) for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the acetic acid and water under reduced pressure.

-

Co-evaporate the residue with toluene to azeotropically remove residual acetic acid.

-

Purify the product as necessary.

This method provides an orthogonal approach to acidic deprotection.

Materials:

-

N-trityl protected amine (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol or ethanol

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

-

Dissolve the N-trityl protected amine in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with H₂ gas.

-

Stir the reaction mixture vigorously under a positive pressure of H₂ for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Troubleshooting Deprotection Reactions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Deprotection | Insufficient acid or reagent; Reaction time too short; Inefficient catalyst (for hydrogenation). | Increase the amount of acid or reagent; Extend the reaction time; Use fresh, active catalyst. |

| Side Reactions (e.g., re-alkylation) | Insufficient scavenger during acidic deprotection. | Increase the amount of scavenger (TES or TIS). |

| Cleavage of Other Protecting Groups | Deprotection conditions are too harsh. | Switch to a milder deprotection method (e.g., from neat TFA to dilute TFA or acetic acid); Consider an orthogonal deprotection strategy (e.g., hydrogenation). |

| Difficult Purification | Removal of triphenylmethane (from acidic deprotection with a scavenger) or other byproducts. | Triphenylmethane is non-polar and can often be removed by trituration with a non-polar solvent like hexane, in which the more polar amine product is insoluble. |

Applications in Complex Synthesis and Drug Development

The unique properties of the trityl group have been exploited in numerous syntheses of complex molecules and active pharmaceutical ingredients (APIs).

Case Study: The Role of Trityl in Peptide Synthesis

In peptide synthesis, the trityl group is particularly valuable for the protection of the side chain of histidine. The imidazole ring of histidine can be problematic during peptide coupling reactions, but its protection as an N-trityl derivative effectively masks its nucleophilicity. The trityl group can be removed during the final acidolytic cleavage of the peptide from the solid support, along with other side-chain protecting groups.[2]

Case Study: Trityl Protection in the Synthesis of Ketomethylene Peptide Analogues

In the synthesis of ketomethylene analogues of peptides, which are of interest as potential enzyme inhibitors, the N-trityl group has been successfully employed to protect the α-amino group of L-leucine. The protected amino acid was then used in a Grignard reaction to form a key ketone intermediate. The trityl group was readily removed under dilute acid conditions to provide the desired amino ketone, which served as a crucial building block for the synthesis of the final peptide analogues.[10]

Leveraging Physical Properties: Aiding Purification

The introduction of the large, non-polar trityl group can significantly alter the physical properties of a molecule, often to the synthetic chemist's advantage. By increasing the lipophilicity and often the crystallinity of an intermediate, the trityl group can simplify purification processes. A previously hard-to-handle polar molecule can become readily extractable into organic solvents and amenable to standard silica gel chromatography. Furthermore, the increased propensity for crystallization can provide a highly efficient method for obtaining material of high purity.[1][2]

Conclusion and Future Outlook

The trityl protecting group, with its characteristic steric bulk and tunable acid lability, remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its ability to selectively protect primary amines, coupled with its compatibility with a wide range of other protecting groups, ensures its continued application in the synthesis of complex molecules, from peptides to small-molecule drug candidates. As synthetic targets become increasingly complex, the strategic and well-informed application of robust and versatile protecting groups like trityl will continue to be a critical determinant of synthetic success. Future developments may focus on novel trityl-based linkers for drug delivery systems and the application of trityl groups in new areas of materials science and supramolecular chemistry.

References

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). I. N‐trityl derivatives of aromatic primary amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

Gajda, T., et al. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). One trityl, two trityl, three trityl groups – Structural differences of differently substituted triethanolamines. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Tritylamine as an ammonia synthetic equivalent: Preparation of primary amides. Retrieved from [Link]

-

ACS Publications. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

PubMed. (1984). Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. Retrieved from [Link]

Sources

- 1. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. acgpubs.org [acgpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of 3-(Tritylamino)propan-1-ol in organic synthesis

An In-depth Technical Guide to the Function of 3-(Tritylamino)propan-1-ol in Organic Synthesis

Abstract

This compound is a bifunctional organic compound that serves as a cornerstone reagent in multi-step synthetic campaigns, particularly in the fields of bioconjugation, peptide synthesis, and modified oligonucleotide development. Its unique architecture, featuring a sterically hindered, acid-labile trityl-protected amine at one terminus and a reactive primary alcohol at the other, provides chemists with a versatile tool for introducing functional spacers and enabling post-synthetic modifications. This guide elucidates the core functions of this compound, provides field-proven experimental protocols, and explores its strategic applications in modern drug discovery and life sciences research.

Core Chemical Attributes and Strategic Value

At its core, this compound is a molecular scaffold designed for strategic, orthogonal chemical manipulations. Its value is derived from the distinct reactivity of its two functional groups.

-

The N-Trityl Group : The triphenylmethyl (trityl, Tr) group is a bulky protecting group for the primary amine. Its principal advantage is its lability under mild acidic conditions, which facilitates its removal without disturbing other sensitive protecting groups like Fmoc or Boc, or acid-stable linkages.[1][2] The deprotection mechanism proceeds through the formation of the highly stable trityl cation, a process that can be performed with high efficiency using acids such as trifluoroacetic acid (TFA) or formic acid.[1][3]

-

The Primary Alcohol : The hydroxyl group serves as a versatile handle for covalent attachment. It can be activated or transformed in numerous ways, most notably into a phosphoramidite for incorporation into oligonucleotides or esterified to linkers for solid-phase peptide synthesis (SPPS).

This duality makes this compound an ideal bifunctional linker , enabling the sequential attachment of different molecular entities.

Caption: Structure of this compound highlighting its bifunctional nature.

Key Application: Post-Synthetic Modification of Oligonucleotides

A primary application of this compound is in the synthesis of modified oligonucleotides for diagnostics and therapeutics.[4][5] It serves as a non-nucleosidic linker to introduce a primary amine, which can then be conjugated with reporter molecules (e.g., fluorescent dyes, biotin) or other functional moieties.

The workflow involves two key phases:

-

Phosphoramidite Synthesis and Incorporation : The hydroxyl group of this compound is converted into a phosphoramidite. This phosphoramidite building block is then incorporated at a desired position (typically the 5' or 3' end) during standard solid-phase oligonucleotide synthesis.[6][7]

-

Post-Synthetic Conjugation : After the oligonucleotide is synthesized, cleaved from the solid support, and all nucleobase protecting groups are removed, the trityl group on the linker is cleaved with acid. This reveals a primary amine, which is then available for conjugation with an N-hydroxysuccinimide (NHS) ester or other amine-reactive electrophile.

Caption: Mechanism of acid-catalyzed N-trityl group deprotection.

| Acidic Reagent | Typical Conditions | Compatibility Notes | Reference |

| Trifluoroacetic Acid (TFA) | 1-5% TFA in Dichloromethane (DCM), 5-30 min, RT | Highly efficient. Will also cleave Boc groups. Orthogonal to Fmoc. | [1][3] |

| Formic Acid | 80-97% aqueous solution, 3-10 min, 0°C to RT | Milder than TFA. Can sometimes be used in the presence of TBS ethers. | [1] |

| Acetic Acid | 80% aqueous solution, 2-48 hours, RT | Much slower cleavage; useful for highly sensitive substrates. | [1] |

| Dichloroacetic Acid (DCA) | 3% in DCM | Commonly used in automated synthesis cycles for N-Trt deprotection. | [8][9] |

Table 1: Common conditions for N-Trityl deprotection.

Experimental Protocols

Protocol 1: General N-Trityl Deprotection from an Oligonucleotide Linker

This protocol describes the removal of the trityl group from a purified oligonucleotide synthesized with a this compound-derived linker.

-

Preparation : Dissolve the lyophilized, trityl-on oligonucleotide in deionized water to a concentration of ~100 µM.

-

Acidification : To the oligonucleotide solution, add an equal volume of 80% aqueous acetic acid.

-

Incubation : Let the reaction proceed at room temperature for 2 hours. Monitor the reaction by reverse-phase HPLC. The detritylated product will have a significantly shorter retention time.

-

Work-up : Once deprotection is complete, freeze the solution and lyophilize to remove the acetic acid and water.

-

Purification : The resulting amine-modified oligonucleotide is typically purified from the cleaved triphenylmethanol byproduct via HPLC or ethanol precipitation. For many applications, the crude product can be taken directly into the next conjugation step.

Protocol 2: Phosphoramidite Synthesis from this compound

This protocol is a standard method for converting the primary alcohol into a phosphoramidite suitable for automated DNA/RNA synthesis.

-

Materials : this compound, anhydrous dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Reaction Setup : In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq).

-

Activation : Cool the solution to 0 °C in an ice bath. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise over 30 minutes.

-

Reaction : Allow the mixture to warm to room temperature and stir for 3-4 hours under argon. Monitor the reaction by ³¹P NMR spectroscopy.

-

Quenching and Work-up : Quench the reaction with saturated aqueous sodium bicarbonate. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate/triethylamine solvent system to yield the pure phosphoramidite.

Conclusion

This compound is a powerful and versatile bifunctional linker. Its strategic value lies in the orthogonality of its protected amine and primary alcohol, enabling complex, multi-step syntheses with a high degree of control. The acid-lability of the trityl group provides a mild and efficient method for unmasking a reactive amine at a late stage, a critical capability for the post-synthetic functionalization of sensitive biomolecules like oligonucleotides and peptides. For researchers in drug development and chemical biology, mastering the application of this reagent opens a reliable pathway to novel conjugates and modified biopolymers.

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

Jäschke, A., & Engels, J. W. (2012). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules, 17(9), 10282-10307. [Link]

-

Yus, M., Guijarro, D., & Behloul, C. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc, 2016(4), 185-195. [Link]

-

Claeboe, C. D., Gao, R., & Hecht, S. M. (2003). 3'-modified oligonucleotides by reverse DNA synthesis. Nucleic Acids Research, 31(19), 5685–5691. [Link]

-

Common Organic Chemistry. Trityl Protection. [Link]

-

Organic Chemistry Portal. Tritylamines. [Link]

-

Bartlett, P. A., & Luis, S. V. (2009). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Journal of Organic Chemistry, 74(2), 869-872. [Link]

-

Pourceau, L., & Meyer, A. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3334. [Link]

-

Hecht, S. M., et al. (2003). 3'-modified oligonucleotides by reverse DNA synthesis. Nucleic Acids Research, 31(19), 5685-91. [Link]

-

de la Torre, B. G., et al. (2001). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 8(3-5), 225-231. [Link]

- Zatsepin, T. S., & Oretskaya, T. S. (2016). Modified oligonucleotides and methods for their synthesis.

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. Three-component coupling for the synthesis of propargylamine and its mechanism. [Link]

-

de la Torre, B.G., et al. “Solid-phase peptide synthesis using N -trityl-amino acids.” Lett. Pept. Sci. 8, 225–231 (2001). [Link]

-

James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]

-

Kim, H. Y., et al. (2015). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 19(10), 1391-1397. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Tritylamines [organic-chemistry.org]

- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3'-modified oligonucleotides by reverse DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digital.csic.es [digital.csic.es]

3-(Tritylamino)propan-1-ol safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of 3-(Tritylamino)propan-1-ol

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule featuring a primary alcohol (-OH) and a trityl-protected primary amine (-NH-Trt). The trityl group is a large, sterically bulky protecting group used frequently in organic synthesis, particularly in drug development and peptide chemistry, to prevent the amine from participating in unintended reactions. Its presence significantly influences the molecule's physical properties and chemical reactivity compared to its parent compound, 3-aminopropanol.

The primary safety considerations for this compound stem from two core aspects:

-

The Aminopropanol Backbone: Structurally similar amino alcohols are known to be skin and eye irritants, with some being corrosive.[1]

-

The Acid-Labile Trityl Group: The trityl group is highly sensitive to acidic conditions and can be cleaved to form triphenylmethanol and the corresponding protonated amine.[2] This reactivity must be managed to prevent unintended deprotection and exposure to the resulting compounds.

This guide provides a framework for researchers and drug development professionals to handle this compound safely, grounded in an understanding of its chemical nature.

Anticipated Hazard Profile and Classification

While specific toxicological data is unavailable, a hazard profile can be synthesized from analogous compounds. The primary hazards are anticipated to be contact-related irritation or corrosion and potential harm upon ingestion or inhalation.

| Hazard Category | Anticipated Hazard | Rationale and Causality |

| Skin Corrosion/Irritation | Category 1B or 2: Causes severe skin burns and irritation. | The amine functionality can make the molecule basic and corrosive or irritating upon contact, a common property among amino alcohols.[3][4] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Amines and alcohols can be severely damaging to eye tissue. Immediate and prolonged rinsing is critical upon exposure.[1] |

| Acute Toxicity (Oral/Dermal) | Category 4: Harmful if swallowed or in contact with skin. | Similar unprotected aminopropanols are classified as harmful if swallowed or absorbed through the skin.[3] |

| Reactivity Hazards | Acid Sensitivity. | The trityl-amine bond is susceptible to cleavage by acids, which would release 3-aminopropanol. This reaction can be vigorous with strong acids.[2] |

| Combustibility | Combustible Liquid. | Many similar propanol derivatives are combustible liquids with relatively high flash points.[1] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. Engineering controls should be the primary line of defense, supplemented by appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood. This is to prevent inhalation of any potential vapors or aerosols and to contain any spills.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

The selection of PPE is based on the anticipated hazards of skin and eye contact.

-

Hand Protection: Nitrile or neoprene gloves are recommended. Given that breakthrough times are not known for this specific chemical, it is prudent practice to double-glove if handling for extended periods and to change gloves immediately upon contamination.

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashing (e.g., transferring large quantities or during vigorous reactions).

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is a self-validating system for ensuring safety. The following step-by-step methodologies are provided for key laboratory workflows.

Receiving and Storing the Compound

-

Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Conduct this initial inspection within a fume hood if possible.

-

Labeling: Ensure the container is clearly labeled with the full chemical name, hazard warnings (based on anticipated hazards), and date of receipt.

-

Storage: Store the container in a cool, dry, and well-ventilated area designated for organic and combustible compounds.

-

Incompatibilities: Segregate from strong acids, acid chlorides, and strong oxidizing agents.[5]

-

Container: Keep the container tightly sealed to prevent the absorption of moisture and carbon dioxide from the air.

-

Weighing and Transferring

-

Preparation: Don all required PPE (goggles, lab coat, gloves) before entering the designated handling area.

-

Work Area: Perform all transfers inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Transfer: Use a clean spatula or pipette to transfer the required amount of the chemical. Avoid generating dust or aerosols.

-

Closure: Securely close the primary container immediately after dispensing.

-

Cleanup: Clean any residual material from the spatula or work surface using a suitable solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

Emergency Response and Disposal

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Control: If safe to do so, remove all ignition sources.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbent pads.[6]

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain.

Visualization of Key Workflows

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

Caption: Workflow for handling this compound.

References

-

Material Safety Data Sheet Propan-1-ol. (2010). Actylis Lab Solutions. Link

-

MATERIAL SAFETY DATA SHEET 1-PROPANOL. West Liberty University. Link

-

SAFETY DATA SHEET - 3-Diethylamino-1-propanol. (2010). Fisher Scientific. Link

-

Propanol Safety & Hazards. Lab Alley. Link

-

Safety Data Sheet - n-Propanol. (2024). Sasol. Link

-

1-Propanol SDS. (2014). ECHEMI. Link

-

3-Amino-1-Propanol, Technical Grade. Univar Solutions. Link

-

Safety Data Sheet - 1-Propanol. (2025). Sigma-Aldrich. Link

-

Amino protecting group—triphenylmethyl series. (2025). Suzhou Highfine Biotech. Link

-

3-Aminopropanol - Safety Data Sheet. ChemicalBook. Link

-

SAFETY DATA SHEET - 3-Amino-1-propanol. (2025). Sigma-Aldrich. Link

-

3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL. ChemicalBook. Link

-

3-Methylamino-1-propanol. Sigma-Aldrich. Link

-

Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Cole-Parmer. Link

-

Tritylamines. Organic Chemistry Portal. Link

-

Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo. Link

-

Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications. Link

-

Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research. Link

-

1-Amino-2-propanol Safety Data Sheet. Santa Cruz Biotechnology. Link

-

3-(3-Hydroxy-propylamino)-propan-1-ol. Benchchem. Link

Sources

Spectroscopic data (NMR, IR) of 3-(Tritylamino)propan-1-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Tritylamino)propan-1-ol

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in various synthetic pathways. By delving into the principles behind its synthesis and the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, this document serves as a practical reference for the unambiguous characterization of this compound.

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-amino-1-propanol and trityl chloride (triphenylmethyl chloride). The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

Reaction Mechanism and Experimental Rationale

The reaction proceeds via an SN1-like mechanism, facilitated by the formation of the highly stable trityl cation.[1] The lone pair of electrons on the primary amine of 3-amino-1-propanol acts as the nucleophile, attacking the electrophilic central carbon of the trityl group. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[1] Dichloromethane (DCM) or chloroform is a common solvent choice due to its inert nature and ability to dissolve both reactants.

The bulky nature of the trityl group sterically hinders over-alkylation, making the selective protection of the primary amine in the presence of the primary alcohol feasible. While the hydroxyl group is also nucleophilic, the amine is generally more nucleophilic under these conditions, leading to the preferential formation of the N-tritylated product.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Amino-1-propanol

-

Trityl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 3-amino-1-propanol (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Caption: Synthetic workflow for this compound.

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a detailed analysis of its NMR and IR spectra. The following sections provide the predicted spectroscopic data and their interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.50 | Multiplet | 15H | Ar-H | The fifteen protons of the three phenyl rings of the trityl group are expected to resonate in the aromatic region.[2] |

| ~ 3.60 | Triplet | 2H | -CH₂-OH | This methylene group is adjacent to the electronegative oxygen atom, causing a downfield shift.[3] The signal is split into a triplet by the neighboring methylene group. |

| ~ 2.40 | Triplet | 2H | -NH-CH₂- | This methylene group is adjacent to the nitrogen atom, resulting in a downfield shift.[4] The signal is split into a triplet by the adjacent methylene group. |

| ~ 1.70 | Quintet | 2H | -CH₂-CH₂-CH₂- | This central methylene group is coupled to the two adjacent methylene groups, resulting in a quintet (or multiplet). |

| Variable (broad) | Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.[3][5] |

| Variable (broad) | Singlet | 1H | -NH - | The chemical shift of the amine proton is also variable and can be broad. Its presence confirms that the amine is secondary. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 | Quaternary Ar-C | The three ipso-carbons of the phenyl rings attached to the central quaternary carbon. |

| ~ 128 - 130 | Ar-C H | The remaining aromatic carbons of the trityl group. |

| ~ 70 | C (Ph)₃ | The quaternary carbon of the trityl group, which is significantly deshielded. |

| ~ 60 | -C H₂-OH | The carbon atom bonded to the electronegative oxygen atom is shifted downfield.[6][7] |

| ~ 40 | -NH-C H₂- | The carbon atom bonded to the nitrogen atom.[4][6] |

| ~ 30 | -CH₂-C H₂-CH₂- | The central methylene carbon of the propyl chain. |

Predicted IR Spectral Data

The IR spectrum is used to identify the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3400 | Broad, Medium | O-H stretch | The broadness is due to hydrogen bonding of the alcohol group.[8] |

| ~ 3350 | Sharp, Medium | N-H stretch | Characteristic of a secondary amine. |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Indicates the presence of the phenyl rings of the trityl group.[9] |

| 2850 - 2960 | Medium | Aliphatic C-H stretch | Corresponds to the C-H bonds of the propyl chain. |

| ~ 1600, 1490, 1450 | Medium to Weak | C=C aromatic ring stretch | Characteristic absorptions for the phenyl groups.[8] |

| ~ 1050 | Strong | C-O stretch | Typical for a primary alcohol.[3] |

Interpretation and Structural Verification

The combined analysis of the NMR and IR spectra provides a definitive confirmation of the structure of this compound.

Caption: Relationship between molecular structure and spectroscopic data.

-

¹H NMR: The presence of a large multiplet in the aromatic region (7.20-7.50 ppm) with an integration of 15 protons is a clear indicator of the trityl group. The distinct signals for the three methylene groups of the propanol chain, with their characteristic chemical shifts and splitting patterns, confirm the backbone structure. The observation of broad singlets for the OH and NH protons, which would disappear upon D₂O exchange, further validates the structure.[4]

-

¹³C NMR: The spectrum is expected to show the correct number of carbon signals, including the highly deshielded quaternary carbon of the trityl group and the carbon attached to the hydroxyl group. The chemical shifts of the aliphatic carbons are consistent with the proposed structure.

-

IR Spectroscopy: The IR spectrum confirms the presence of the key functional groups. The broad O-H stretch is indicative of the alcohol, while the sharp N-H stretch confirms the secondary amine. The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O stretch, is in full agreement with the structure of this compound.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when a systematic approach is employed. By understanding the underlying principles of a reliable synthetic route and the expected NMR and IR spectral features, researchers can confidently verify the identity and purity of this important chemical intermediate. This guide provides the necessary framework for such an analysis, empowering scientists in their synthetic endeavors.

References

- Behloul, C., Guijarro, D., & Yus, M. (2004). Reductive Detritylation of N-Tritylamines with Lithium and a Catalytic Amount of Naphthalene. Synthesis, 2004(08), 1274-1280.

- Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Google Patents. (n.d.). Process of preparing tritylamines.

-

Organic Syntheses. (n.d.). Pyridinium, 4-(dimethylamino)-1-(triphenylmethyl)-, chloride. Retrieved from [Link]

- Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118.

-

Brainly. (2023, November 21). Examine the IR spectra of trityl alcohol and trityl tetrafluoroborate. 1. Label each peak in the IR. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

ResearchGate. (n.d.). Changes of 1 H NMR spectra of 2.7 × 10 −3 mol dm −3 trityl benzoate.... Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9349–9355.

-

Chegg. (2022, December 6). Solved 5. IR analysis: a. Label the IR spectrum of trityl. Retrieved from [Link]

-

Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Retrieved from [Link]

-

ACS Publications. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega. Retrieved from [Link]

-

Brainly. (2023, November 14). Label each of the following peaks in the IR spectrum of trityl alcohol: - O-H stretching - C-H. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. Retrieved from [Link]

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters, 12(19), 4420–4423.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Physical Chemistry Laboratory Server. (n.d.). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Retrieved from [Link]

-

Chegg. (2015, October 26). Question: Label each of the following peaks in the IR spectrum of trityl alcohol. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Convenient Method for the Preparation of Primary Amines Using Tritylamine | Request PDF. Retrieved from [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. acgpubs.org [acgpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. azom.com [azom.com]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

The Trityl Protecting Group: A Foundation of Selectivity

An In-Depth Technical Guide to the Chemical Compatibility of 3-(Tritylamino)propan-1-ol

For the modern researcher, scientist, and drug development professional, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among these, the trityl (triphenylmethyl, Tr) group holds a significant position, particularly for the protection of primary amines and alcohols. This compound is a valuable bifunctional building block that leverages the unique properties of the trityl group, offering a primary alcohol for further functionalization while the amine remains shielded.

This guide provides a comprehensive analysis of the chemical compatibility of this compound, moving beyond a simple list of reagents to explain the underlying chemical principles that govern its stability and reactivity. By understanding these core concepts, researchers can make informed decisions, streamline their synthetic routes, and avoid costly side reactions and failed experiments.

The chemical behavior of this compound is dominated by the characteristics of the N-trityl group. This group is renowned for two key features:

-

Extreme Acid Lability: The bond between the nitrogen atom and the trityl group's central carbon is highly susceptible to cleavage under acidic conditions. This is due to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation), which is resonance-stabilized across the three phenyl rings.

-

Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric shielding to the protected amine, preventing it from participating in many nucleophilic or basic reactions.

These two features dictate the compound's utility, making it stable to a wide array of reagents while allowing for easy deprotection under specific, mild acidic conditions.

Compatibility with Acidic Reagents: Controlled Deprotection

The primary incompatibility of this compound is with acidic reagents. This "incompatibility" is, in fact, its most useful feature, as it allows for selective deprotection. The cleavage is typically rapid and clean.

Mechanism of Acid-Catalyzed Deprotection

The process is initiated by protonation of the nitrogen atom, followed by the departure of the protonated amine from the trityl group. This generates the highly stable trityl carbocation and the free 3-aminopropan-1-ol.

Caption: Acid-catalyzed deprotection of the trityl group.

Common Acidic Reagents for Deprotection:

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 1-5% TFA in Dichloromethane (DCM) | Very common and efficient. The reaction is often complete within minutes at room temperature. |

| Hydrochloric Acid (HCl) | Dilute HCl in an organic solvent (e.g., dioxane) | Effective, but the non-volatile nature of HCl can sometimes complicate workup compared to TFA. |

| Formic Acid | 80-90% aqueous solution | A milder alternative, requiring longer reaction times or gentle heating. |

| Acetic Acid | 80% aqueous solution | Generally requires elevated temperatures and is considered a very mild cleavage reagent. |

Due to this high sensitivity, this compound is incompatible with acidic reaction conditions if the integrity of the N-trityl group is desired.

Compatibility with Basic and Nucleophilic Reagents

A significant advantage of the N-trityl group is its robust stability under basic and nucleophilic conditions. The absence of acidic protons on the trityl group itself and the steric hindrance around the nitrogen atom prevent reactions with a wide range of common reagents.

Stable in the Presence of:

-

Inorganic Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and other metal hydroxides or carbonates. This allows for reactions such as saponification of esters elsewhere in a molecule.

-

Amine Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine are commonly used as bases or nucleophilic catalysts in reactions involving the alcohol moiety of this compound without affecting the protected amine.

-

Hydrides: Reagents like sodium borohydride (NaBH₄) can be used to reduce other functional groups (e.g., aldehydes, ketones) without cleaving the trityl group. However, stronger, more basic hydrides like lithium aluminum hydride (LiAlH₄) may show some reactivity and should be used with caution.

-

Organometallics: Grignard reagents (RMgX) and organolithium reagents (RLi) can react with the primary alcohol but typically leave the N-trityl group intact.

This stability makes this compound an excellent choice for synthetic routes where basic conditions are required before the amine needs to be deprotected.

Compatibility with Standard Synthetic Reagents

The compatibility of this compound with other common reagents primarily concerns the reactivity of its primary alcohol group.

Oxidizing Agents: The primary alcohol can be readily oxidized. The choice of oxidant will determine the product.

| Reagent | Product | Compatibility with N-Trityl Group |

| PCC, PDC, Dess-Martin Periodinane | Aldehyde | High |

| TEMPO/Bleach | Aldehyde | High |

| Jones Reagent (CrO₃/H₂SO₄), KMnO₄ | Carboxylic Acid | Low (due to acidic conditions) |

Reducing Agents: The compound is generally stable to reducing agents, as there are no readily reducible functional groups other than potentially the aromatic rings under harsh conditions (e.g., catalytic hydrogenation at high pressure). As mentioned, NaBH₄ is fully compatible.

Peptide Coupling Reagents: The primary alcohol can be acylated using standard peptide coupling reagents, allowing for the attachment of amino acids or other carboxylic acids. Reagents like HATU, HBTU, and EDC are fully compatible when used with a non-nucleophilic base like DIPEA.

Solvent and Thermal Stability

This compound exhibits good stability in most common aprotic organic solvents, including:

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Toluene

It is less soluble and potentially less stable over long periods in protic solvents like methanol or ethanol, especially if trace acids are present. Thermally, the compound is stable at moderate temperatures (up to 80-100 °C) for short periods, but prolonged exposure to high temperatures can lead to degradation.

Experimental Protocol: Compatibility Assessment via TLC

To ensure trustworthiness, a researcher must be able to validate compatibility with a novel reagent. This simple protocol allows for a rapid assessment.

Objective: To determine the stability of this compound in the presence of a specific reagent.

Materials:

-

This compound

-

Reagent to be tested

-

Appropriate solvent (e.g., DCM or THF)

-

TLC plates (silica gel)

-

Developing solvent (e.g., 5-10% Methanol in DCM)

-

Ninhydrin stain

-

UV lamp

Methodology:

-

Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen reaction solvent.

-

Reaction: In a small vial, mix 100 µL of the stock solution with the desired amount of the test reagent.

-

Control: In a separate vial, place 100 µL of the stock solution (this is your starting material reference).

-

Time Points: Allow the reaction mixture to stand at the desired temperature. Take small aliquots for TLC analysis at various time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr).

-

TLC Analysis:

-

Spot the control and each time-point aliquot onto a TLC plate.

-

Elute the plate with the developing solvent.

-

Visualize the plate under a UV lamp. The trityl-containing compound should be UV active.

-

Stain the plate with ninhydrin and gently heat. The appearance of a new, colored spot (usually purple or yellow) indicates the presence of a primary amine, signifying that deprotection has occurred.

-

-

Interpretation: If only the starting material spot is visible and no ninhydrin-positive spot appears over time, the compound is compatible with the test reagent under those conditions.

Caption: Experimental workflow for compatibility testing.

Summary of Chemical Compatibility

| Reagent Class | Compatibility | Key Considerations |

| Strong/Moderate Acids | 🔴 | Rapid cleavage of the N-trityl group. Avoid if protection is needed. |

| Weak/Lewis Acids | 🟡 | May cause slow cleavage, especially with heating. Test before use. |

| Bases (Inorganic/Amine) | 🟢 | Generally very stable. |

| Reducing Agents (Hydride) | 🟢 | Stable to NaBH₄. Use stronger hydrides like LiAlH₄ with caution. |